molecular formula C20H27N3O3 B2623045 3-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415469-71-3

3-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2623045
CAS No.: 2415469-71-3
M. Wt: 357.454
InChI Key: LRTLRUDYVUMWCE-UHFFFAOYSA-N
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Description

3-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the dioxane moiety. The final step involves the formation of the quinazolinone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

3-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinazolin-2-yl derivatives: These compounds share a similar quinazolinone core structure.

    Piperidine derivatives: These compounds feature the piperidine ring, which is common in many pharmaceuticals.

    Dioxane-containing compounds: These compounds include the dioxane moiety, which can influence solubility and stability.

Uniqueness

3-({1-[(1,4-Dioxan-2-yl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its combination of structural features, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-[[1-(1,4-dioxan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-15-21-19-5-3-2-4-18(19)20(24)23(15)12-16-6-8-22(9-7-16)13-17-14-25-10-11-26-17/h2-5,16-17H,6-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTLRUDYVUMWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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